molecular formula C13H16N2 B1400030 N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine CAS No. 1341277-13-1

N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine

Cat. No.: B1400030
CAS No.: 1341277-13-1
M. Wt: 200.28 g/mol
InChI Key: YPVCRFUVOZIWPB-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine is a compound that features an indole ring system, which is a significant heterocyclic structure in natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are found in many natural products and drugs .

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit the activity of enzymes involved in cancer cell proliferation or viral replication . The specific molecular targets and pathways depend on the particular biological activity being investigated .

Properties

IUPAC Name

N-[(1-methylindol-5-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-15-7-6-11-8-10(2-5-13(11)15)9-14-12-3-4-12/h2,5-8,12,14H,3-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVCRFUVOZIWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CNC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine
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N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine
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N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine
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N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine
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N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine
Reactant of Route 6
N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine

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